2-(4-bromo-1H-indol-3-yl)ethanol
Overview
Description
2-(4-Bromo-1H-indol-3-yl)ethanol is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 4-position of the indole ring and an ethanol group at the 3-position. It has a molecular formula of C10H10BrNO and a molecular weight of 240.1 g/mol .
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, are known to bind with high affinity to multiple receptors . These receptors play a crucial role in various physiological processes, including mood regulation and appetite control.
Mode of Action
It is known that indole derivatives interact with their targets, causing changes in cellular processes . For instance, some indole derivatives have been found to inhibit the activity of certain enzymes, leading to altered biochemical reactions .
Biochemical Pathways
Indole derivatives are known to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties . For instance, some indole derivatives have shown significant inhibitory activity against influenza A .
Biochemical Analysis
Biochemical Properties
2-(4-Bromo-1H-indol-3-yl)ethanol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell growth and survival . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in cellular energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It can bind to specific receptors or enzymes, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby blocking the phosphorylation of downstream targets . This inhibition can result in altered cell signaling and gene expression, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained inhibition of enzyme activity or prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may have different biological activities compared to the parent compound . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in the levels of specific metabolites and overall metabolic balance.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via organic anion transporters or bind to intracellular proteins that facilitate its distribution to specific organelles . The compound’s distribution pattern can influence its biological activity and effectiveness in targeting specific cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy production . Alternatively, it may be targeted to the nucleus, where it can modulate gene expression by interacting with transcription factors or chromatin remodeling complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by a Bartoli reaction using isopropenylmagnesium bromide to yield the desired indole derivative .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-1H-indol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated indole derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2-(4-Bromo-1H-indol-3-yl)acetaldehyde or 2-(4-Bromo-1H-indol-3-yl)acetic acid.
Reduction: 2-(1H-indol-3-yl)ethanol.
Substitution: 2-(4-Amino-1H-indol-3-yl)ethanol or 2-(4-Hydroxy-1H-indol-3-yl)ethanol.
Scientific Research Applications
2-(4-Bromo-1H-indol-3-yl)ethanol has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-1H-indol-3-yl)ethanol: Similar structure but with the bromine atom at the 5-position.
2-(4-Amino-1H-indol-3-yl)ethanol: Similar structure but with an amino group instead of a bromine atom.
2-(4-Hydroxy-1H-indol-3-yl)ethanol: Similar structure but with a hydroxyl group instead of a bromine atom.
Uniqueness
2-(4-Bromo-1H-indol-3-yl)ethanol is unique due to the presence of the bromine atom at the 4-position, which significantly influences its chemical reactivity and biological activity. This specific substitution pattern can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-bromo-1H-indol-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c11-8-2-1-3-9-10(8)7(4-5-13)6-12-9/h1-3,6,12-13H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTDRZYOUJTQQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583307 | |
Record name | 2-(4-Bromo-1H-indol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202753-56-8 | |
Record name | 2-(4-Bromo-1H-indol-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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